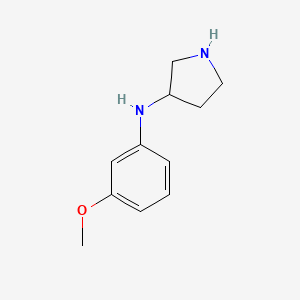

N-(3-methoxyphenyl)pyrrolidin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-methoxyphenyl)pyrrolidin-3-amine” is a compound used for proteomics research . It has a molecular formula of C11H16N2O and a molecular weight of 192.26 .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, such as “N-(3-methoxyphenyl)pyrrolidin-3-amine”, can be achieved through various methods. One approach involves the N-heterocyclization of primary amines with diols . Another method involves the Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides .Molecular Structure Analysis

The molecular structure of “N-(3-methoxyphenyl)pyrrolidin-3-amine” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involving “N-(3-methoxyphenyl)pyrrolidin-3-amine” are diverse. For instance, the use of chiral t-Bu-pmrox and 3,5-difluoro-pyrox ligands can result in the formation of divinylated products with high chemo-, regio-, and enantioselectivity .Physical And Chemical Properties Analysis

“N-(3-methoxyphenyl)pyrrolidin-3-amine” has a molecular formula of C11H16N2O and a molecular weight of 192.26 . Further physical and chemical properties are not explicitly mentioned in the available resources.Scientific Research Applications

Enantioselective Synthesis and Catalysis

- The Michael reaction of chiral 3-substituted secondary enaminoesters with 2-substituted nitroethylenes leads to products with good to excellent diastereoselectivity, facilitating the synthesis of pyrrolidines and pyrrolines. This process is pivotal in the enantioselective synthesis of complex molecules, including ethyl (2R,3S,4S)-2,4-dimethylpyrrolidine-3-carboxylate and ethyl (2R,3R,4S)-2-(4-methoxyphenyl)-4-(3,4-(methylenedioxy)phenyl)pyrrolidine-3-carboxylate (Revial et al., 2000).

Pyrrolidine Derivatives and Their Applications

- Pyrrolidine derivatives, including those based on N-(3-methoxyphenyl)pyrrolidin-3-amine, have been synthesized for potential applications as alpha-glucosidase inhibitors. These compounds showcase a multifaceted approach for creating highly functionalized pyrrolidine rings, which could lead to new therapeutic agents (Muhamad Zulfaqar Bacho et al., 2020).

Chiral Molecular Conformation and Kinetic Resolution

- N-(2-methoxy-1-naphthoyl)pyrrolidine has been utilized in spontaneous crystallization to afford chiral crystals. These chiral crystals facilitate the kinetic resolution of racemic amines, demonstrating the compound's utility in stereochemical manipulations and the synthesis of chiral substances (M. Sakamoto et al., 2011).

Fluorescence and Drug Delivery Applications

- Fluorescent N-(2 and 3-methoxyphenyl) thieno [3, 2-b] pyridin-7-amines, which could be synthesized via methods involving N-(3-methoxyphenyl)pyrrolidin-3-amine, have been studied for their growth inhibitory effects in tumor cell lines. Encapsulation in nanoliposomes indicates potential applications in drug delivery, highlighting the compound's relevance in developing new antitumor agents (E. M. Castanheira, 2015).

Advanced Material Synthesis

- The synthesis of 3-substituted pyrrolidines from activated alkenes demonstrates the compound's utility in creating advanced materials. These methods enable the preparation of derivatives with potential applications in medicinal chemistry and agrochemicals (A. Kurkin et al., 2007).

Future Directions

Mechanism of Action

Target of Action

N-(3-methoxyphenyl)pyrrolidin-3-amine is a compound that is used in proteomics research Pyrrolidine derivatives have been reported to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

It is known that the pyrrolidine ring, a key component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .

Biochemical Pathways

Pyrrolidine derivatives have been reported to have target selectivity characterized by the pyrrolidine ring .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common practice in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

It is known that the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Action Environment

It is known that the design of new pyrrolidine compounds with different biological profiles can be guided by the best approach in the action environment .

properties

IUPAC Name |

N-(3-methoxyphenyl)pyrrolidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-4-2-3-9(7-11)13-10-5-6-12-8-10/h2-4,7,10,12-13H,5-6,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDUJBANMNTWGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methoxyphenyl)pyrrolidin-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![[1-(1,3-Benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1344427.png)

![5-Methyl-2-piperazin-1-yl[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1344429.png)

![2-[(4-allyl-5-{1-[(4-methylphenyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344433.png)